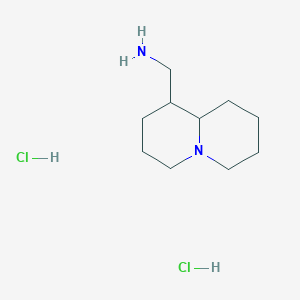

octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride

Descripción

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic compounds, specifically categorized as a saturated quinolizidine derivative. The compound is systematically named as [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. This nomenclature reflects the complete saturation of the quinolizidine ring system, indicated by the "octahydro" prefix, which signifies the presence of eight additional hydrogen atoms compared to the aromatic quinolizine structure.

The compound is registered under multiple Chemical Abstracts Service numbers, with the primary identifier being 23495-72-9 for the dihydrochloride salt form. Alternative registry numbers include 75532-84-2, reflecting variations in salt forms or stereochemical specifications. The systematic nomenclature also employs the Hantzsch-Widman nomenclature system for heterocyclic compounds, which provides a standardized approach for naming complex ring structures containing heteroatoms.

Heterocyclic compounds are fundamentally defined as cyclic compounds containing atoms of at least two different elements as members of their ring structures. In the case of this compound, the heterocyclic nature is derived from the presence of nitrogen atoms within the bicyclic framework. The compound represents a specific subclass of saturated heterocycles, which behave similarly to their acyclic derivatives but with modified steric properties.

The molecular architecture consists of a 1-azabicyclo[4.4.0]decane moiety, which constitutes the fundamental quinolizidine core structure. This bicyclic arrangement features two six-membered rings sharing a common nitrogen atom, creating a distinctive three-dimensional molecular geometry. The methanamine substituent attached to the quinolizidine framework introduces additional functionality while maintaining the overall heterocyclic character of the compound.

Historical Context of Quinolizidine Alkaloid Derivatives

The historical development of quinolizidine alkaloid research traces back to the early twentieth century when sparteine and lupinine were first isolated from Lupinus luteus leaves and stems. These pioneering discoveries established the foundation for understanding quinolizidine alkaloids as a distinct class of nitrogen-containing natural products. The advancement of chromatographic and spectroscopic techniques throughout the twentieth century enabled the isolation and structural characterization of numerous naturally occurring quinolizidine alkaloids, expanding the known chemical diversity within this compound family.

Quinolizidine alkaloids are nitrogen-containing compounds produced naturally as specialized metabolites distributed in plants and animals, including frogs and sponges. The biosynthetic pathway for these compounds begins with the amino acid lysine as the primary precursor, undergoing a series of enzymatic transformations to generate the characteristic bicyclic scaffold. The preferred hypothesis for quinolizidine alkaloid biosynthesis involves copper amine oxidase-catalyzed oxidative deamination of cadaverine, followed by cyclization to form the basic quinolizidine core structure through a complex series of biochemical reactions.

Over the past three decades, researchers have documented 397 naturally occurring quinolizidine alkaloids, representing 20 different structural classes. These compounds exhibit remarkable structural diversity, with matrine-type alkaloids representing the most frequently isolated variants at 13.6% of total isolates, followed by lupinine-type compounds at 12.1%. The extensive structural variations include substituted quinolizidines, fused tricyclic systems, bridged heterocycles, and complex macrocyclic bisquinolizidine structures.

The systematic study of quinolizidine alkaloids has revealed their significant pharmacological potential, with documented activities including cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase properties. Historical investigations into lupinine specifically demonstrated its role as a hepatotoxin prevalent in leguminous herbs of the genus Lupinus, where it contributes to the characteristically bitter taste of lupin seeds. The neurotoxicity of lupinine has been recognized within veterinary medical circles due to its presence in lupins used as forage feed for livestock.

The development of synthetic quinolizidine derivatives, including this compound, represents a continuation of this historical progression. These synthetic analogs provide opportunities to explore structure-activity relationships and develop compounds with enhanced or modified biological properties compared to their natural counterparts. The specific stereochemical control achieved in synthetic derivatives allows for precise investigation of how molecular geometry influences biological activity.

Structural Relationship to Bicyclic Amine Scaffolds

The structural architecture of this compound exemplifies the characteristics of bicyclic amine scaffolds, specifically the 1-azabicyclo[4.4.0]decane framework that defines quinolizidine alkaloids. This bicyclic arrangement consists of two six-membered rings sharing a common nitrogen atom, creating a rigid three-dimensional molecular geometry that influences both chemical reactivity and potential biological interactions.

The quinolizidine core structure can be understood as a saturated analog of quinolizine, where the aromatic character has been eliminated through complete hydrogenation. This saturation fundamentally alters the electronic properties of the molecule while maintaining the essential geometric constraints imposed by the bicyclic framework. The resulting structure exhibits characteristics typical of saturated heterocyclic compounds, behaving like acyclic derivatives with modified steric profiles.

Table 1: Structural Characteristics of this compound

The stereochemical designation (1S,9aR) indicates the specific three-dimensional arrangement of atoms around the asymmetric centers within the bicyclic framework. This stereochemical specificity is crucial for understanding the compound's potential biological activity, as different stereoisomers of the same molecular formula can exhibit dramatically different pharmacological properties. The absolute configuration influences how the molecule interacts with biological targets, including enzymes, receptors, and other proteins.

The methanamine substituent attached to the quinolizidine core introduces additional structural complexity while maintaining the fundamental bicyclic character. This substitution pattern represents a common modification strategy in quinolizidine chemistry, where various functional groups are introduced to modulate physicochemical properties and biological activity. The positioning of the methanamine group at the C-1 position of the quinolizidine ring creates opportunities for hydrogen bonding and electrostatic interactions with biological targets.

Comparative analysis with other bicyclic amine scaffolds reveals the unique positioning of quinolizidine structures within the broader landscape of heterocyclic chemistry. The 1-azabicyclo[4.4.0]decane framework shares structural similarities with other azabicyclic systems but maintains distinct geometric constraints that influence conformational flexibility and molecular recognition properties. Research into azabicyclo[x.y.0]alkane amino acids has demonstrated the importance of precise stereochemical control in determining biological activity and selectivity.

The relationship between this compound and naturally occurring quinolizidine alkaloids illustrates the continuum between natural products and synthetic derivatives. While natural quinolizidine alkaloids often feature additional oxidation states, hydroxyl substitutions, and ester modifications, the fundamental bicyclic amine scaffold remains consistent across the family. This structural conservation suggests that the bicyclic framework provides essential molecular recognition elements that are preserved across diverse biological contexts.

Table 2: Comparative Analysis of Quinolizidine Structural Variants

The structural relationship extends to understanding how bicyclic amine scaffolds function as molecular frameworks for drug development. The rigid geometry imposed by the bicyclic structure provides a constrained template that can orient functional groups in specific spatial arrangements, potentially enhancing selectivity for biological targets. This principle has been exploited in medicinal chemistry to develop compounds with improved pharmacological profiles compared to their flexible acyclic analogs.

Propiedades

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPAMUCAFGMKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Starting from Lupinine Derivatives

A representative synthetic route involves the conversion of lupinine to intermediates, followed by functional group transformations to yield the target compound.

Step 1: Preparation of Methanesulfonate Intermediate

- Lupinine (3.54 g, 21 mmol) is dissolved in dichloromethane (200 mL) and cooled in an ice bath.

- Methanesulfonyl chloride (4.8 g, 42 mmol) is added dropwise along with triethylamine (6.36 g, 63 mmol).

- The mixture is stirred for 30 minutes at 0°C and then for 6 hours at room temperature.

- The reaction mixture is washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

- After filtration and solvent removal under vacuum, the residue is purified by silica gel chromatography (chloroform and chloroform-ethanol 50:1) to afford the methanesulfonate intermediate.

Step 2: Azidomethylation

- The methanesulfonate intermediate (4.84 g, 20 mmol) is reacted with sodium azide (3.44 g, 53 mmol) in DMF (50 mL) at 70°C for 5 hours.

- After completion (monitored by TLC), the mixture is poured into a Petri dish to evaporate the solvent.

- The residue is dissolved in dichloromethane, washed with saturated sodium chloride solution, dried over MgSO4, filtered, and concentrated.

- The crude product is purified by silica gel chromatography (chloroform-ethanol 50:1) to yield (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine as a light yellow liquid with 60% yield.

Step 3: Reduction and Salt Formation

- The azide intermediate is typically reduced (e.g., catalytic hydrogenation) to the corresponding amine.

- The free base amine is then treated with hydrochloric acid to form the dihydrochloride salt, this compound.

Alternative Synthetic Approaches

- Direct Alkylation: Alkylation of octahydroquinolizidine derivatives with chloromethylamine or related reagents under controlled conditions can also yield the target amine, followed by salt formation.

- One-Step Stereocontrolled Synthesis: Some methods employ stereocontrolled one-step syntheses from α,β-unsaturated enamide esters under heating with chlorotrimethylsilane, triethylamine, and zinc chloride, although these are more commonly applied to related quinolizidinone derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methanesulfonate formation | Methanesulfonyl chloride, triethylamine, CH2Cl2, 0°C to RT, 6 h | ~80-90 | Cooling critical to control reaction rate; triethylamine scavenges HCl |

| Azidomethylation | Sodium azide, DMF, 70°C, 5 h | 60 | Requires careful handling due to azide toxicity; TLC monitoring essential |

| Reduction and salt formation | Catalytic hydrogenation (Pd/C), HCl for salt formation | Quantitative | Hydrogenation reduces azide to amine; HCl converts free amine to stable dihydrochloride salt |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with chloroform/ethanol mixtures is standard for purification of intermediates.

- Spectroscopy: IR spectra show characteristic azide peaks (~2096 cm⁻¹) before reduction; NMR confirms structure and stereochemistry.

- Yield Monitoring: TLC and chromatographic purity assessments are crucial at each step.

Research Findings and Notes

- The stereochemistry of the quinolizidine ring is preserved throughout the synthesis, critical for biological activity.

- The dihydrochloride salt form improves compound stability and solubility for downstream applications.

- Safety precautions are essential when handling azides and during hydrogenation due to explosive and toxic risks.

- Reported yields vary depending on scale and purification rigor but generally fall in the 60-90% range for intermediate steps.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using Pd/C or PtO2.

Substitution: Halides (e.g., HCl, HBr), alkoxides, and other nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Oxidized quinolizidine derivatives.

Reduction: More saturated amine derivatives.

Substitution: Various substituted quinolizidine compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride serves as a valuable building block in organic synthesis. Its derivatives are explored for their potential to create novel chemical entities that may exhibit enhanced properties compared to their precursors .

Research indicates that compounds with similar structures to octahydro-1H-quinolizin-1-ylmethanamine have shown promising biological activities, including:

- Anticonvulsant Properties : Potential applications in treating epilepsy.

- Antimalarial and Antitumor Activities : Investigated for efficacy against malaria and various cancers .

Preliminary studies suggest that this compound may interact with specific biological targets, although further pharmacological studies are necessary to elucidate its mechanisms of action.

Medicinal Chemistry

The compound is being explored as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to new therapeutic agents with improved efficacy and reduced side effects. This aspect is particularly relevant in developing treatments for diseases resistant to current therapies .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from octahydro-1H-quinolizin-1-ylmethanamine. Results indicated significant activity against various bacterial strains, suggesting potential for development into new antibiotics .

Case Study 2: Cytotoxic Effects

Research focused on the cytotoxic effects of quinolizidine derivatives demonstrated that certain modifications to the octahydro framework enhanced selectivity towards cancer cells while sparing normal cells. This finding opens avenues for targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) ((1S,9aR)-Octahydro-1H-Quinolizin-1-Yl)methanamine Dihydrochloride

- Structure : Stereoisomer of the parent compound with a defined (1S,9aR) configuration.

- Properties: Same molecular weight and formula as the non-stereospecific variant but exhibits distinct stereochemical properties that influence chiral recognition in biological systems .

(b) (Octahydro-1H-Quinolizin-1-Ylmethyl)(Propyl)Amine Dihydrochloride

- Structure : Features a propyl group appended to the methanamine moiety.

Heterocyclic Dihydrochloride Derivatives

(a) [2-Chloro-6-(1H-Imidazol-1-Yl)Phenyl]methanamine Dihydrochloride

- Structure : Combines a chlorophenyl group with an imidazole ring.

- Properties: Molecular formula C₁₀H₁₂Cl₃N₃ (MW: 272.58 g/mol). The chlorine atoms and aromatic system confer higher polarity, reducing solubility in non-polar solvents compared to the quinolizine derivative .

- Application : Likely used in targeting halogen-sensitive enzymes or receptors.

(b) [1-(3-Methoxybenzyl)-1H-Imidazol-4-Yl]methanamine Hydrochloride

- Structure : Includes a methoxybenzyl group on the imidazole ring.

- The hydrochloride salt (vs. dihydrochloride) results in a lower chloride content, affecting solubility .

(c) 1-(1-Propyl-1H-Imidazol-2-Yl)methanamine Dihydrochloride

- Structure : Propyl-substituted imidazole with a methanamine dihydrochloride group.

- Comparison: The linear propyl chain may reduce steric hindrance compared to the bicyclic quinolizine, favoring interactions with flat binding pockets .

Polyamine and Azo-Based Dihydrochlorides

(a) Triethylenetetramine Dihydrochloride (Trientine)

- Structure : Linear polyamine with four nitrogen atoms.

- Application: Used clinically as a copper-chelating agent for Wilson’s disease. Unlike the quinolizine compound, its flexibility allows broad metal coordination .

(b) Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis[2-(2-Imidazolin-2-Yl)Propane] Dihydrochloride)

- Structure : Azo-linked initiators with imidazoline groups.

- Function: Industrial polymerization initiators. Their azo core enables radical generation under heat, a property absent in the quinolizine derivative .

Physicochemical and Functional Comparisons

Actividad Biológica

Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antiviral, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is derived from the quinolizidine family of compounds. Its molecular structure includes a bicyclic framework that contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability.

Antiviral Activity

Recent studies have explored the antiviral potential of octahydro-1H-quinolizin derivatives against various viruses, including influenza and H5N1.

Inhibitory Effects on Influenza Virus

A pharmacological investigation evaluated several derivatives for their ability to suppress the replication of influenza viruses. Notably, one derivative demonstrated a 25% inhibition of hemagglutinating activity for the H1N1 strain at a concentration of 1 mg/100 μL .

| Compound | Virus Strain | Inhibition (%) |

|---|---|---|

| Derivative A | H1N1 | 25% |

| Derivative B | H3N2 | Not specified |

This suggests that modifications to the quinolizidine structure can enhance antiviral efficacy, warranting further exploration into structure-activity relationships.

Antibacterial Activity

The compound's antibacterial properties have been assessed against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL, outperforming standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin (MIC: 0.125–0.5 µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | Lower than ciprofloxacin |

| Enterococcus faecalis | 8 | Comparable to ciprofloxacin |

| Escherichia coli | 16 | Higher than ciprofloxacin |

These findings highlight the potential of octahydro-1H-quinolizin derivatives as novel antibacterial agents.

Anticancer Activity

The anticancer effects of octahydro-1H-quinolizin compounds have also been investigated. In vitro studies evaluated several derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated IC50 values ranging from 0.69 mM to 22 mM, demonstrating promising cytotoxic effects .

Case Study: MCF-7 Cell Line

A specific case study focused on the effects of octahydro-1H-quinolizin derivatives on MCF-7 cells revealed:

| Compound | IC50 (mM) |

|---|---|

| Derivative C | 4.12 |

| Derivative D | 22.7 |

These results suggest that some derivatives are significantly more effective than others, indicating the importance of structural modifications in enhancing anticancer activity.

The mechanisms underlying the biological activities of octahydro-1H-quinolizin derivatives are thought to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. The generation of ROS may lead to oxidative stress in cancer cells, contributing to their cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride?

- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization of quinolizidine derivatives followed by amine functionalization. Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to enhance yield and purity. For dihydrochloride salt formation, stoichiometric HCl gas or concentrated HCl is introduced under controlled pH conditions .

- Critical Parameters : Monitor reaction pH and temperature to avoid over-acidification or decomposition. Confirm salt stoichiometry via elemental analysis or ion chromatography .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify quinolizidine ring geometry and amine protonation states .

- XRD : Confirm crystalline structure and chloride ion coordination .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .

Q. What solvent systems optimize solubility for in vitro assays?

- Guidance : The dihydrochloride form enhances aqueous solubility due to ionic interactions. For hydrophobic assays, use DMSO (≤1% v/v) or PBS (pH 7.4) with sonication. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How does the dihydrochloride salt influence receptor binding compared to the free base?

- Experimental Design :

- Conduct comparative radioligand binding assays (e.g., for neurotransmitter receptors) using both forms.

- Monitor ionic strength effects on binding affinity via surface plasmon resonance (SPR).

- Data Interpretation : Dihydrochloride salts may enhance solubility but alter charge-based interactions. For example, cationic dihydrochlorides show stronger binding to negatively charged bacterial membranes in antimicrobial studies .

Q. What strategies resolve contradictions between in vitro cytotoxicity and in vivo safety profiles?

- Case Study : Octenidine dihydrochloride (structurally analogous) exhibits in vitro fibroblast cytotoxicity but no adverse in vivo wound-healing effects .

- Mitigation : Use physiologically relevant concentrations in vitro. Validate with 3D cell cultures or ex vivo tissue models to mimic in vivo conditions .

Q. How can HPLC methods be optimized for quantifying trace impurities in this compound?

- Methodology :

- Column : Primesep 100 mixed-mode column (hydrophobic and ion-exchange interactions) .

- Mobile Phase : Isocratic elution with water/ACN (70:30) + 0.1% HSO.

- Detection : UV at 200 nm for amine and chloride ion detection .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.